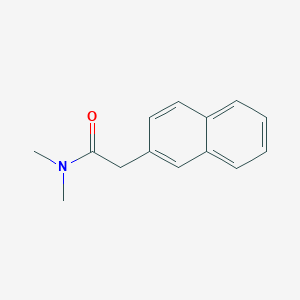

N,N-dimethyl-2-naphthalen-2-ylacetamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15(2)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJMZDDUAMZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely cited method involves converting 2-naphthylacetic acid to its corresponding acyl chloride using oxalyl chloride. This intermediate is subsequently reacted with dimethylamine to yield the target compound.

Step 1: Synthesis of 2-Naphthylacetyl Chloride

2-Naphthylacetic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL) under nitrogen. Oxalyl chloride (12 mmol) is added dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). The mixture is stirred at 0°C for 30 minutes and then warmed to room temperature for 3 hours. Excess oxalyl chloride and solvent are removed under reduced pressure to yield 2-naphthylacetyl chloride as a pale-yellow oil.

Step 2: Amidation with Dimethylamine

The acyl chloride is dissolved in DCM (10 mL) and added dropwise to a solution of dimethylamine (12 mmol) and pyridine (10 mmol) in DCM (15 mL) at 0°C. After stirring for 2 hours, the reaction is quenched with ice-water, and the organic layer is washed with 5% HCl and brine. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford N,N-dimethyl-2-naphthalen-2-ylacetamide in 79% yield.

Optimization and Challenges

-

Catalyst Efficiency : DMF accelerates acyl chloride formation by coordinating to the carbonyl oxygen.

-

Side Reactions : Competitive formation of N-acylpyridinium intermediates is mitigated by maintaining low temperatures during amine addition.

-

Yield Improvement : Excess dimethylamine (1.2 equiv) drives the reaction to completion.

Acyl Chloride Intermediate Method via Thionyl Chloride

Synthetic Protocol

Thionyl chloride (SOCl₂) offers a cost-effective alternative for acyl chloride synthesis. This method is preferred for large-scale production due to milder conditions.

Procedure :

2-Naphthylacetic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in toluene (20 mL) for 2 hours. The mixture is concentrated under vacuum to isolate 2-naphthylacetyl chloride. This intermediate is dissolved in tetrahydrofuran (THF, 10 mL) and added to a solution of dimethylamine (12 mmol) and triethylamine (10 mmol) in THF (12 mL) at 0°C. After 15 hours, the precipitate is filtered, and the filtrate is concentrated. Recrystallization from acetonitrile yields the product in 82% purity.

Comparative Analysis

| Parameter | Oxalyl Chloride Method | Thionyl Chloride Method |

|---|---|---|

| Reaction Time (Step 1) | 3.5 hours | 2 hours |

| Yield | 79% | 82% |

| Solvent System | DCM | Toluene/THF |

| Byproduct Formation | Minimal | Moderate (HCl gas) |

Schotten-Baumann Reaction Conditions

Aqueous-Phase Amidation

The Schotten-Baumann method employs aqueous base to neutralize HCl, facilitating rapid amide bond formation.

Protocol :

2-Naphthylacetyl chloride (10 mmol) in DCM is added to a vigorously stirred mixture of dimethylamine (12 mmol) and 10% NaOH (20 mL) at 0°C. After 1 hour, the organic layer is separated, dried over Na₂SO₄, and concentrated. This method achieves a 68% yield but requires meticulous pH control to avoid hydrolysis.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-naphthalen-2-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: Halogenated naphthalenes

Scientific Research Applications

N,N-dimethyl-2-naphthalen-2-ylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and acyclic systems.

Biology: The compound is employed in the study of enzyme inhibition and as a probe in fluorescence spectroscopy.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, facilitating the formation of desired products. Additionally, the compound’s ability to undergo electrophilic substitution reactions makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Arylacetamides

Key Observations:

- Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro) lower C=O stretching frequencies (e.g., 1682 cm⁻¹ in 6b ) compared to unsubstituted analogs (1671 cm⁻¹ in 6a ).

- For example, N,N-dimethyl-2-phenylacetamide () lacks aromatic bulk, enhancing solubility in ethanol or DMSO.

- Crystallinity : Compounds with planar naphthyl groups (e.g., ’s N-naphthalen-2-yl-2,2-diphenylacetamide) exhibit enhanced crystallinity due to π-π stacking, whereas dichlorophenyl derivatives () show twisted conformations (79.7° dihedral angle) .

Physicochemical Properties

Table 2: Physical Properties Comparison

Q & A

Q. What synthetic strategies are effective for preparing N,N-dimethyl-2-naphthalen-2-ylacetamide, and what reaction conditions optimize yield?

- Methodological Answer : A two-step approach is often employed:

- Step 1 : React 2-naphthaleneacetic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2 : Treat the acid chloride with dimethylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic acyl substitution.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction monitoring by TLC and optimization of stoichiometric ratios (1:1.2 for acid chloride:amine) improve yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the absence of unreacted starting materials and confirm substituent positions (e.g., dimethyl groups at δ ~2.9–3.1 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Gas Chromatography (GC) : For volatile impurities, GC-MS with helium carrier gas and a DB-5 column is effective .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Disk Diffusion : Impregnate filter paper disks (6 mm) with the compound (10–100 µg/disk) and measure inhibition zones after 24-hour incubation.

- Time-Kill Assays : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

- Methodological Answer :

- Refinement with SHELXL : Use high-resolution X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine anisotropic displacement parameters. Cross-validate with density functional theory (DFT)-optimized molecular geometry.

- Twinned Data Analysis : For overlapping reflections, apply the Hooft parameter in SHELXL to deconvolute twinned datasets .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity enhancement?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene ring to modulate electronic effects.

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding with the amide group).

- In Silico Screening : Dock derivatives into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding affinities .

Q. How should researchers address contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility.

- Meta-Analysis : Use hierarchical clustering of IC₅₀ values from multiple studies to identify outliers.

- Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, linking activity to molecular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.